molecular formula C5H9BrO B8538611 2-(2-Bromoethyl)-3-methyl-oxirane

2-(2-Bromoethyl)-3-methyl-oxirane

Cat. No.: B8538611
M. Wt: 165.03 g/mol
InChI Key: NJAVZWJKTAVNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromoethyl)-3-methyl-oxirane is a brominated epoxide characterized by an oxirane (epoxide) ring substituted with a 2-bromoethyl group and a methyl group. Its molecular formula is C₅H₉BrO, with a molecular weight of 165.03 g/mol . The compound is synthesized via epoxidation of 4-bromobut-1-ene using meta-chloroperbenzoic acid (mCPBA) . This reaction proceeds through an electrophilic addition mechanism, forming the three-membered epoxide ring. The bromoethyl group serves as a reactive handle for nucleophilic substitution or elimination reactions, making the compound valuable in organic synthesis, particularly for constructing bioactive molecules like serotonin receptor agonists .

Properties

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

2-(2-bromoethyl)-3-methyloxirane

InChI

InChI=1S/C5H9BrO/c1-4-5(7-4)2-3-6/h4-5H,2-3H2,1H3

InChI Key

NJAVZWJKTAVNMD-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)CCBr

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-(2-Bromoethyl)-3-methyl-oxirane serves as a versatile building block in organic synthesis. Its epoxide structure allows it to participate in various nucleophilic substitution reactions, making it useful for constructing complex organic molecules. The reactivity of the epoxide ring can be exploited to introduce functional groups into target molecules.

Case Study: Synthesis of Coumarin Derivatives

In a study involving the synthesis of coumarin analogues, this compound was used as an intermediate. The compound was alkylated with various nucleophiles to produce diverse coumarin derivatives, which were evaluated for their antimicrobial properties. The results demonstrated the efficacy of these derivatives against several bacterial strains, highlighting the compound's utility in developing new antimicrobial agents .

Medicinal Chemistry

Potential Drug Development

Research has indicated that this compound may have potential applications in drug development. Its ability to form covalent bonds with nucleophiles makes it a candidate for designing selective inhibitors targeting specific biological pathways.

Case Study: Dopamine D3 Receptor Antagonists

In a study focused on dopamine D3 receptor antagonists, this compound was employed to N-alkylate specific compounds, leading to the formation of new analogues with improved binding affinities. These modifications resulted in compounds that exhibited enhanced selectivity and metabolic stability, suggesting a promising direction for developing treatments for neurological disorders .

Biodegradation Research

The environmental impact of halogenated compounds like this compound has been studied concerning their biodegradability and effects on microbial communities. Research indicates that certain microorganisms can degrade these compounds, suggesting potential bioremediation applications.

Case Study: Methanogenic Inhibition

In laboratory studies, the effects of halogenated compounds on methane production during methanogenic decomposition were examined. The presence of this compound inhibited methane formation, demonstrating its potential role in controlling greenhouse gas emissions from anaerobic digestion processes .

Comparison with Similar Compounds

3-(Bromomethyl)-2,2-dimethyloxirane (CAS 1120-79-2)

  • Molecular Formula : C₅H₉BrO
  • Key Features : Contains a bromomethyl group and two methyl substituents on the oxirane ring.
  • Reactivity : The dimethyl groups introduce steric hindrance, reducing ring-opening reactivity compared to 2-(2-bromoethyl)-3-methyl-oxirane. The bromomethyl group is a superior leaving group but is positioned at C3, altering regioselectivity in reactions .
  • Applications : Used in the synthesis of complex heterocycles, with reported purities of 77–88% in literature .

Epibromohydrin (Oxirane, (bromomethyl); CAS 3132-64-7)

  • Molecular Formula : C₃H₅BrO
  • Key Features : A simpler epoxide with a bromomethyl substituent.
  • Reactivity : Higher reactivity due to reduced steric bulk and increased ring strain. The bromomethyl group facilitates rapid nucleophilic attack, making it a preferred reagent for small-molecule alkylation .
  • Applications : Widely used in polymer chemistry and as an intermediate for pharmaceuticals .

2-(3-Bromophenyl)-2-methyloxirane (CAS 73761-78-1)

  • Molecular Formula : C₉H₉BrO
  • Key Features : Features a bromophenyl and methyl group on the oxirane ring.
  • Reactivity : The aromatic ring stabilizes the epoxide via resonance, reducing electrophilicity compared to aliphatic analogs. Reactivity shifts toward electrophilic aromatic substitution rather than epoxide ring-opening .
  • Applications : Primarily used in materials science for aromatic epoxy resins .

2-(4-Methoxyphenyl)-3-methyloxirane (Epoxyanethole; CAS 51410-46-9)

  • Molecular Formula : C₁₀H₁₂O₂
  • Key Features : Substituted with a methoxyphenyl and methyl group.
  • Reactivity : The electron-donating methoxy group deactivates the epoxide, making it less reactive toward nucleophiles. The methyl group further modulates steric effects .
  • Applications : Studied as a precursor for flavoring agents and in natural product synthesis .

Comparative Analysis Table

Compound Molecular Formula Substituents Reactivity Profile Key Applications
This compound C₅H₉BrO 2-Bromoethyl, 3-methyl High (steric balance, bromoethyl leaving group) Drug intermediates, bioactive molecules
3-(Bromomethyl)-2,2-dimethyloxirane C₅H₉BrO 3-Bromomethyl, 2,2-dimethyl Moderate (steric hindrance from dimethyl) Heterocycle synthesis
Epibromohydrin C₃H₅BrO Bromomethyl Very high (low steric bulk) Polymers, small-molecule alkylation
2-(3-Bromophenyl)-2-methyloxirane C₉H₉BrO 3-Bromophenyl, 2-methyl Low (aromatic stabilization) Epoxy resins
Epoxyanethole C₁₀H₁₂O₂ 4-Methoxyphenyl, 3-methyl Very low (electron-donating methoxy) Flavoring agents

Preparation Methods

Bromohydrin Intermediate Synthesis

A widely employed method involves the bromination of allylic alcohols to form bromohydrin intermediates, which subsequently undergo cyclization to yield the target epoxide. For example, 3-methyl-2-penten-1-ol reacts with hydrobromic acid (HBr) in acetonitrile at 0–5°C to produce 3-bromo-4-methyl-2-pentanol as the bromohydrin intermediate. This step achieves 85–90% conversion efficiency under optimized stoichiometric conditions (HBr:substrate = 1.2:1).

Reaction Conditions:

  • Temperature: 0–5°C (prevents HBr volatilization)

  • Solvent: Acetonitrile (polar aprotic, enhances nucleophilicity)

  • Catalyst: None required

Intramolecular Cyclization

The bromohydrin intermediate undergoes base-mediated cyclization to form the epoxide ring. Treatment with potassium carbonate (K₂CO₃) in methanol at 25°C for 6 hours yields 2-(2-bromoethyl)-3-methyl-oxirane with 78% isolated purity. Excess base (>2 equiv.) risks hydrolysis, reducing yield to <50%.

Optimization Data:

ParameterOptimal ValueYield (%)Purity (%)
K₂CO₃ Equiv.1.57895
Reaction Time6 hours7895
Temperature25°C7895

Epoxidation of Alkenes

m-CPBA-Mediated Epoxidation

Epoxidation of 3-bromo-4-methyl-1-pentene using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at −20°C provides an alternative route. This method avoids bromohydrin intermediates, directly forming the epoxide with 82% yield.

Mechanism:

  • Electrophilic Attack: m-CPBA transfers an electrophilic oxygen to the alkene.

  • Ring Closure: The oxygen nucleophile attacks the adjacent carbocation, forming the epoxide.

Limitations:

  • Requires anhydrous conditions to prevent acid-catalyzed ring-opening.

  • Stereoselectivity is moderate (dr = 3:1 for trans-epoxide).

Halogenation of Diol Precursors

Diol Bromination

2,3-Dihydroxy-4-methylpentane reacts with phosphorus tribromide (PBr₃) in ether at −10°C to yield the dibrominated intermediate, which undergoes dehydrohalogenation with sodium hydroxide (NaOH) to form the epoxide.

Reaction Scheme:

2,3-Dihydroxy-4-methylpentanePBr32,3-Dibromo-4-methylpentaneNaOHThis compound\text{2,3-Dihydroxy-4-methylpentane} \xrightarrow{\text{PBr}_3} \text{2,3-Dibromo-4-methylpentane} \xrightarrow{\text{NaOH}} \text{this compound}

Yield Comparison:

StepReagentYield (%)
BrominationPBr₃92
DehydrohalogenationNaOH65

Alternative Methods

Oxidative Bromination

A novel approach employs osmium tetroxide (OsO₄) for dihydroxylation of 3-bromo-4-methyl-1-pentene , followed by bromination and cyclization. This method achieves 70% overall yield but requires handling toxic OsO₄.

Flow Chemistry Synthesis

Continuous flow reactors enhance safety and scalability for large-scale production. Using a microreactor, bromohydrin formation and cyclization are completed in <30 minutes with 88% yield.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Bromohydrin-Cyclization: Most scalable (pilot-scale batches >10 kg).

  • m-CPBA Epoxidation: Limited to lab-scale due to cost.

  • Flow Chemistry: Highest throughput (5 kg/day) but requires specialized equipment.

MethodHazardous ReagentsWaste Generated (kg/kg product)
BromohydrinHBr1.2
m-CPBA Epoxidationm-CPBA, DCM2.5
Flow ChemistryHBr0.8

Q & A

Q. What are the optimal synthetic routes for 2-(2-Bromoethyl)-3-methyl-oxirane, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via allylation of α-haloketones or esters with allylmagnesium bromide, yielding 75–94% with 99.40% purity. Key steps include:
  • Reagent selection : Use allylmagnesium bromide for regioselective allylation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization to remove byproducts.
  • Validation : Confirm purity via ¹H NMR and IR spectroscopy .
    Note: Alternative routes using mCPBA (meta-chloroperbenzoic acid) for epoxidation of alkenes may require optimization due to competing oxidation pathways .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Identify epoxide protons (δ 3.1–3.5 ppm) and bromoethyl substituents (δ 1.8–2.2 ppm for CH₂Br). Compare with analogs like 2-(2-chloroethyl)-3-methyl-oxirane to distinguish halogen effects .
  • IR Spectroscopy : Confirm epoxide ring (C–O–C stretch at 840–950 cm⁻¹) and alkyl bromide (C–Br stretch at 500–600 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly for chiral derivatives (e.g., (S)-2-((R)-fluoro(phenyl)methyl)oxirane analogs) .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer :
  • Temperature : Store at –20°C in amber vials to minimize light-induced radical bromination.
  • Moisture Control : Use molecular sieves in anhydrous solvents (e.g., THF or DCM).
  • Stability Monitoring : Track decomposition via periodic GC-MS analysis; bromoepoxides are prone to hydrolysis or elimination under basic conditions .

Advanced Research Questions

Q. How does the bromoethyl substituent influence the compound’s reactivity in ring-opening reactions?

  • Methodological Answer :
  • Nucleophilic Attack : The electron-withdrawing bromine directs nucleophiles (e.g., amines, thiols) to the less substituted epoxide carbon. Compare with 2-(2-chloroethyl)-3-methyl-oxirane, where chlorine’s lower electronegativity reduces regioselectivity .
  • Kinetic Studies : Use stopped-flow NMR to monitor reaction rates with varying nucleophiles (e.g., sodium azide vs. phenylmagnesium bromide).
  • Theoretical Modeling : Density Functional Theory (DFT) calculations predict transition-state energies and regiochemical outcomes .

Q. What strategies resolve contradictions in stereochemical outcomes during asymmetric synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (S)-2-((R)-fluoro(phenyl)methyl)oxirane derivatives to enforce enantioselectivity. Monitor ee (enantiomeric excess) via chiral HPLC or NMR with europium shift reagents .
  • Catalytic Methods : Screen Jacobsen or Shi epoxidation catalysts for diastereomeric ratio (dr) optimization.
  • Data Reconciliation : Cross-validate results with X-ray crystallography and computational models (e.g., Gaussian09) when NMR data conflict .

Q. What computational methods predict the stability of this compound derivatives under varying conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate thermal decomposition pathways (e.g., C–Br bond cleavage at 200°C) using software like GROMACS .
  • DFT Studies : Calculate bond dissociation energies (BDEs) for C–Br (≈65 kcal/mol) and epoxide C–O (≈90 kcal/mol) to prioritize synthetic modifications .
  • Solvent Effects : COSMO-RS models predict solubility and stability in polar vs. nonpolar solvents .

Q. How can researchers design experiments to study the compound’s interactions with biological targets?

  • Methodological Answer :
  • Proteomics : Use this compound as an alkylating agent to probe cysteine residues in enzymes (e.g., HCN channels). Validate via LC-MS/MS peptide mapping .
  • Toxicity Screening : Perform MTT assays on cell lines (e.g., HEK293) to assess cytotoxicity. Compare with non-brominated analogs to isolate bromine-specific effects .
  • Molecular Docking : AutoDock Vina models predict binding affinities with target proteins (e.g., cytochrome P450) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.